1-(Thiophen-2-yl)[1]benzofuro[3,2-c]pyridine-7,8-dicarbonitrile 2-oxide
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Overview
Description
7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran core fused with a pyridine ring and a thiophene moiety, along with cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloropyrazine with phenol in the presence of aluminum chloride (AlCl3) can yield a benzofuran-fused N-heterocycle . The specific conditions such as temperature, solvent, and reaction time are crucial for achieving high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano groups or other functional moieties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for exploring biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate involves its interaction with molecular targets such as enzymes or receptors. The cyano groups and heterocyclic structure allow it to form specific interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar core structures but different functional groups.
Triazole derivatives: Compounds such as 4,5-dicyano-1,2,3-triazole, which share the cyano groups and heterocyclic nature.
Uniqueness
7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate is unique due to its combination of a benzofuran core, pyridine ring, and thiophene moiety, along with the presence of cyano groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H7N3O2S |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-oxido-1-thiophen-2-yl-[1]benzofuro[3,2-c]pyridin-2-ium-7,8-dicarbonitrile |
InChI |
InChI=1S/C17H7N3O2S/c18-8-10-6-12-14(7-11(10)9-19)22-13-3-4-20(21)17(16(12)13)15-2-1-5-23-15/h1-7H |
InChI Key |
RBUVSMMIFHZPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=[N+](C=CC3=C2C4=C(O3)C=C(C(=C4)C#N)C#N)[O-] |
Origin of Product |
United States |
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